molecular formula C20H24ClN3O2 B2465142 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide CAS No. 921805-04-1

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide

Numéro de catalogue: B2465142
Numéro CAS: 921805-04-1
Poids moléculaire: 373.88
Clé InChI: JQSZCZMWRFTOBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide is a pyridazine-based acetamide derivative featuring a 4-chlorophenyl substituent on the pyridazine ring and a cyclohexylacetamide side chain. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the cyclohexylacetamide moiety provides steric bulk and conformational flexibility. This compound is synthesized via alkylation or condensation reactions involving pyridazine intermediates, as exemplified by methods in related pyridazine-acetamide syntheses .

Propriétés

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSZCZMWRFTOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the cyclohexylacetamide moiety. Key steps may include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyridazinone ring.

    Attachment of the Cyclohexylacetamide Moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Applications De Recherche Scientifique

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions, providing insights into cellular processes and potential therapeutic targets.

Mécanisme D'action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide can be contextualized by comparing it to analogs with modifications in the pyridazine core, substituents, or acetamide side chains. Below is a detailed analysis:

Structural Analogues with Pyridazine Cores

Compound Name Substituents on Pyridazine Acetamide Side Chain Key Differences Reference
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Methoxyphenyl 4-Methoxyphenethyl Methoxy vs. chloro substituent; increased electron density
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide Benzyloxy Benzenesulfonamide Sulfonamide vs. acetamide; benzyloxy group enhances solubility
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-phenylacetamide Pyrazolo-pyridine hybrid Phenylacetamide Pyrazolo-pyridine core introduces additional nitrogen atoms

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound contrasts with methoxy-substituted analogs (e.g., ), which may alter reactivity in electrophilic substitution or binding affinity in biological targets.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The cyclohexyl group increases logP compared to linear alkyl or arylacetamides, as seen in cyclohexylamide derivatives (e.g., ).
  • Hydrogen Bonding: The pyridazine N-atoms and acetamide carbonyl enable hydrogen bonding, a feature critical for interactions with enzymes or receptors, as observed in sulfonamide-pyridazine hybrids .
  • Stability: Chlorophenyl-substituted pyridazines (e.g., ) demonstrate stability under acidic conditions, whereas methoxy-substituted analogs may undergo demethylation .

Research Findings and Implications

  • Biological Activity: Pyridazine-acetamide hybrids are explored for kinase inhibition and antimicrobial activity. The target compound’s chloro and cyclohexyl groups may enhance selectivity for hydrophobic binding pockets.
  • Structure-Activity Relationships (SAR):
    • Substituent Position: Para-substitution on the phenyl ring (e.g., 4-chloro) optimizes steric and electronic interactions compared to ortho- or meta-substituted analogs .
    • Side Chain Length: Ethyl spacers (as in the target compound) balance flexibility and rigidity, unlike shorter methyl or longer propyl chains in related structures .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Reference
Target Compound ~393.44 3.8 <0.1
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 393.44 2.9 0.5
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide 371.39 2.1 1.2

Activité Biologique

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a pyridazinone core with a chlorophenyl group and a cyclohexylacetamide moiety, contributing to its unique reactivity and biological properties.
  • Molecular Formula : C16H20ClN3O
  • Molecular Weight : 305.8 g/mol

Synthesis

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide typically involves several key steps:

  • Preparation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones.
  • Introduction of the Chlorophenyl Group : This is done via electrophilic aromatic substitution.
  • Formation of the Amide Bond : The final step involves coupling the pyridazinone intermediate with cyclohexanecarboxylic acid derivatives using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that compounds similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide exhibit significant anticancer activity. For instance, studies have shown that related pyridazine derivatives demonstrate cytotoxic effects against various cancer cell lines:

Cell Line Inhibition (%) Reference
RPMI-8226 (Leukemia)120.89%
SR (Leukemia)115.60%
OVCAR-3 (Ovarian Cancer)106.25%
MDA-MB-468 (Breast Cancer)78.91%

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation.

The mechanism of action for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide likely involves:

  • Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways.
  • Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

Study on Antimicrobial Activity

In addition to anticancer properties, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide has been investigated for antimicrobial activity. Preliminary studies suggest it may exhibit effectiveness against certain bacterial strains, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The presence of the chlorophenyl group enhances lipophilicity, potentially improving cellular uptake.
  • Variations in substituents on the pyridazine ring can significantly alter activity profiles against different types of cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.